![molecular formula C14H15BrN2O2S B2595060 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide CAS No. 475633-50-2](/img/no-structure.png)

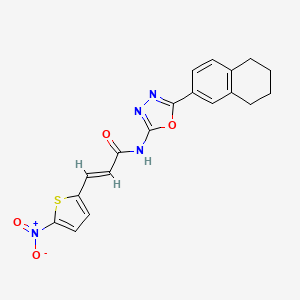

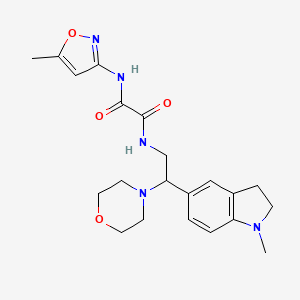

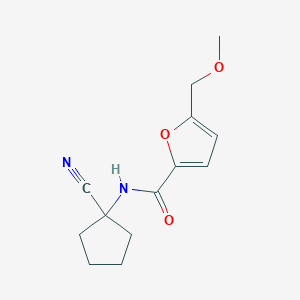

4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide is a chemical compound that is commonly used in scientific research. It is a quaternary ammonium salt that has been synthesized through a specific method. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of biochemistry and pharmacology.

科学的研究の応用

- Compounds d6 and d7 from this series demonstrated remarkable activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) in vitro .

- Investigating new molecules like this compound provides insights into potential mechanisms to combat resistance .

- It has been associated with anti-inflammatory, antibacterial, antifungal, and antitumor activities .

- Thiazole derivatives block bacterial lipid biosynthesis and exhibit antimicrobial effects .

Antimicrobial Activity

Anticancer Potential

Drug Resistance Mitigation

Thiazole Nucleus Properties

Antioxidant Properties

Mycobacterium tuberculosis (MTB) Activity: (related to indole derivatives):

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide involves the reaction of 4-aminobenzoic acid with 4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine followed by bromination.", "Starting Materials": [ "4-aminobenzoic acid", "4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine", "Bromine" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with 4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the intermediate 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid.", "Step 2: The intermediate is then brominated using bromine in the presence of a solvent such as acetic acid to form the final product, 4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide." ] } | |

CAS番号 |

475633-50-2 |

分子式 |

C14H15BrN2O2S |

分子量 |

355.25 |

IUPAC名 |

4-[(4-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide |

InChI |

InChI=1S/C14H14N2O2S.BrH/c1-3-8-16-10(2)9-19-14(16)15-12-6-4-11(5-7-12)13(17)18;/h3-7,9H,1,8H2,2H3,(H,17,18);1H |

InChIキー |

GWBYDMSOYDTCTI-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=[N+]1CC=C)NC2=CC=C(C=C2)C(=O)O.[Br-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3,4-dichlorobenzyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2594977.png)

![2-[(e)-Benzylidene]-6-(2,2,2-trifluoroacetyl)cyclohexanone](/img/structure/B2594980.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594987.png)

![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2594993.png)

![3-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2594995.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594997.png)

![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)